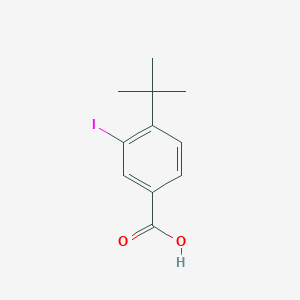

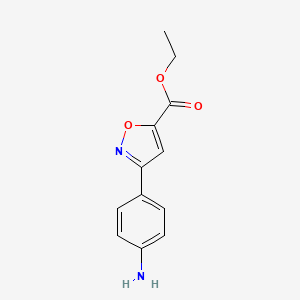

![molecular formula C17H22O5 B3030537 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 91652-00-5](/img/structure/B3030537.png)

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid involves the use of 6-(4-Formylphenoxy)hexyl methacrylate (116.14 g), 2100 mL of methanol, an aqueous sodium dihydrogen phosphate solution (obtained by dissolving 43 g of sodium dihydrogen phosphate dihydrate in 570 mL of water) and 73 mL of a 30% hydrogen peroxide solution .Molecular Structure Analysis

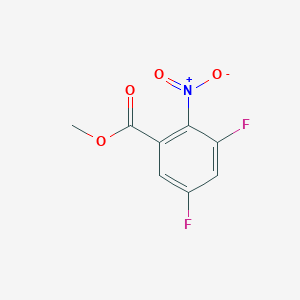

The molecular formula of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is C17H22O5. It has an average mass of 306.354 Da and a monoisotopic mass of 306.146729 Da .Physical And Chemical Properties Analysis

The compound has a melting point of 75-79 °C. It is soluble in isopropanol .Wissenschaftliche Forschungsanwendungen

- AHBA has been employed in the development of pH-responsive liquid crystalline networks (LCNs) . These LCNs can undergo shape changes in response to pH variations, making them suitable for applications like drug delivery systems, soft robotics, and artificial muscles .

- Researchers have explored AHBA as a potential drug carrier due to its biocompatibility and tunable properties. It can be incorporated into polymeric nanoparticles or hydrogels for targeted drug delivery .

- Additionally, AHBA-based polymers have been investigated for controlled release of therapeutic agents, such as anticancer drugs or growth factors .

- AHBA can serve as a functional monomer for surface modification. When incorporated into polymer coatings, it enhances adhesion, wettability, and chemical resistance .

- AHBA is a valuable component in photocurable resins used for 3D printing and microfabrication. Its acrylate functionality enables crosslinking upon exposure to UV light .

- Researchers have utilized AHBA-containing resins for creating intricate microstructures, photomasks, and microfluidic devices .

- AHBA derivatives exhibit mesogenic properties , making them suitable for liquid crystal applications. These materials can be used in displays, optical switches, and tunable lenses .

- By adjusting the alkyl chain length, researchers can tailor the liquid crystalline behavior of AHBA derivatives for specific applications .

Polymer Actuators and Responsive Materials

Biomedical and Drug Delivery Applications

Surface Modification and Coatings

Photopolymerization and Photolithography

Liquid Crystals and Display Technologies

Functional Materials and Nanocomposites

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS07 signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-[6-(2-methylprop-2-enoyloxy)hexoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-13(2)17(20)22-12-6-4-3-5-11-21-15-9-7-14(8-10-15)16(18)19/h7-10H,1,3-6,11-12H2,2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGIRXVDTGQWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395638 | |

| Record name | 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |

CAS RN |

91652-00-5 | |

| Record name | 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

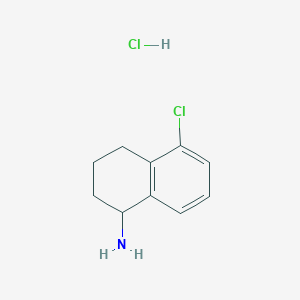

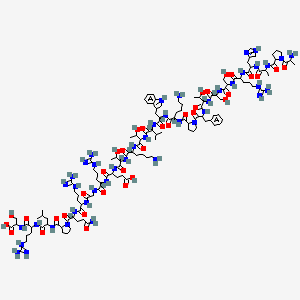

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)